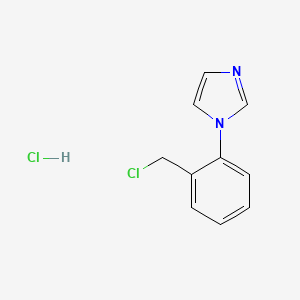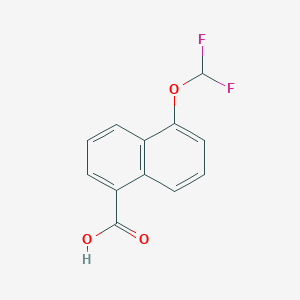
6-Chloro-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3 results in the formation of dimethylphosphano derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organometallic compounds like MeLi, n-BuLi, and PhMgBr.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit unique biological and chemical properties .
Aplicaciones Científicas De Investigación
6-Chloro-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biology: The compound serves as a building block for enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of liquid crystals and other advanced materials
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit enzymes or interfere with biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Uniqueness
6-Chloro-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H5ClF3N |
|---|---|
Peso molecular |
231.60 g/mol |
Nombre IUPAC |
6-chloro-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H |
Clave InChI |
HHHNELTWYXLTRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)



![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)




![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)



